molecular formula C25H25F3O6S2 B1142859 (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate CAS No. 180801-55-2

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Cat. No. B1142859
M. Wt: 542.59
InChI Key:
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Description

Synthesis Analysis

Benzylideneacetone is synthesized through various methods, including the aldol condensation of benzaldehyde and acetone. This process is catalyzed by different catalysts, such as potassium fluoride on alumina, resulting in high yields of benzylideneacetone under optimum conditions, which include specific ratios of acetone, benzaldehyde, and catalyst, as well as controlled reaction temperatures and times (Xiu, 2001).

Molecular Structure Analysis

The molecular structure of benzylideneacetone includes a carbon-nitrogen double bond, which plays a crucial role in its reactivity and interactions. Studies have shown that its structure allows for isomerization under photochemical conditions, highlighting the dynamic nature of its chemical bonds (Pratt & Abdul-Majid, 1986).

Chemical Reactions and Properties

Benzylideneacetone participates in various chemical reactions, including hydrogenation processes catalyzed by different complexes, leading to products like 4-phenylbutan-2-one. These reactions are influenced by factors such as the nature of the solvent and catalyst, highlighting the compound's versatility in synthetic chemistry (Esteruelas, Oro, & Valero, 1992).

Physical Properties Analysis

Benzylideneacetone's physical properties, such as its crystalline form and behavior under different conditions, are of significant interest. The crystallization and structural analysis of related compounds, such as benzalacetone synthase, provide insights into the physical characteristics and stability of benzylideneacetone derivatives (Morita et al., 2008).

Chemical Properties Analysis

The chemical properties of benzylideneacetone, including its reactivity in Diels-Alder cycloadditions and its role in the synthesis of various heterocycles, demonstrate its utility in organic synthesis. The ability of benzylideneacetone to participate in high-pressure reactions to produce complex molecular structures further underscores its value in chemical research (Ballerini, Minuti, & Piermatti, 2010).

Scientific Research Applications

  • Summary of the Application : This compound is used as a cationic photoinitiator and photoacid generator . Photoinitiators are compounds that produce reactive species when exposed to light, enabling processes such as polymerization to occur . Photoacid generators, on the other hand, generate acid when exposed to light, which can then initiate a chemical reaction .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out. Generally, the compound would be mixed with the monomer or other reactants, and the mixture would be exposed to light to initiate the reaction .
  • Summary of Results or Outcomes : The outcomes would also depend on the specific reaction or process. In the case of polymerization, the outcome would be the formation of a polymer .
  • Photolithography : In photolithography, photoacid generators are used to produce a patterned layer on a substrate. The photoacid generated by exposure to light can initiate a chemical reaction that changes the solubility of the layer, allowing unwanted areas to be washed away .

  • Microelectronics : In the microelectronics industry, photoacid generators are used in the production of integrated circuits. The photoacid can initiate a reaction that forms a patterned resist layer, which can then be used as a mask for etching or deposition processes .

  • Optical Data Storage : In optical data storage devices, photoinitiators can be used to initiate a polymerization reaction that changes the reflectivity of the medium, allowing data to be written with a laser .

  • Dental Materials : Photoinitiators are used in dental materials such as composites and sealants. They allow the material to be cured (hardened) with light, which can be more convenient and faster than chemical curing .

  • Coatings and Inks : Photoinitiators are used in UV-curable coatings and inks. They allow the coating or ink to be cured rapidly with UV light, which can be beneficial for high-speed printing processes and applications where rapid drying is required .

  • Photolithography : In photolithography, photoacid generators are used to produce a patterned layer on a substrate. The photoacid generated by exposure to light can initiate a chemical reaction that changes the solubility of the layer, allowing unwanted areas to be washed away .

  • Microelectronics : In the microelectronics industry, photoacid generators are used in the production of integrated circuits. The photoacid can initiate a reaction that forms a patterned resist layer, which can then be used as a mask for etching or deposition processes .

  • Optical Data Storage : In optical data storage devices, photoinitiators can be used to initiate a polymerization reaction that changes the reflectivity of the medium, allowing data to be written with a laser .

  • Dental Materials : Photoinitiators are used in dental materials such as composites and sealants. They allow the material to be cured (hardened) with light, which can be more convenient and faster than chemical curing .

  • Coatings and Inks : Photoinitiators are used in UV-curable coatings and inks. They allow the coating or ink to be cured rapidly with UV light, which can be beneficial for high-speed printing processes and applications where rapid drying is required .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJCYKNSIKZQFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347167
Record name (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

CAS RN

180801-55-2
Record name (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-methoxyphenyldiphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JR Lancaster, J Jehani, GT Carroll, Y Chen… - Chemistry of …, 2008 - ACS Publications
A “universal” method for patterning metals onto polymers begins by adsorbing a photoactive diblock copolymer onto the polymer surface. When exposed to UV radiation though a mask, …
Number of citations: 37 pubs.acs.org
Y Chen - 2008 - search.proquest.com
In this thesis, we develop a novel and simple approach to modify polymer surfaces by adsorbing functionalized polymers from supercritical fluids to get desirable properties. One …
Number of citations: 0 search.proquest.com

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